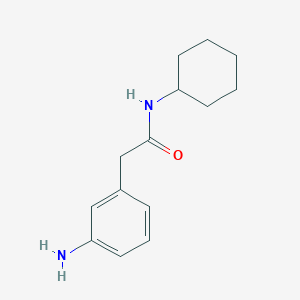
2-(3-aminophenyl)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-aminophenyl)-N-cyclohexylacetamide is an organic compound that features an amine group attached to a phenyl ring, which is further connected to a cyclohexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminophenyl)-N-cyclohexylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-nitrobenzaldehyde and cyclohexylamine.
Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting 3-aminobenzaldehyde is then reacted with cyclohexylacetyl chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-aminophenyl)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3-aminophenyl)-N-cyclohexylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-aminophenyl)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the cyclohexylacetamide moiety can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-aminophenyl)-N-methylacetamide: Similar structure but with a methyl group instead of a cyclohexyl group.
2-(4-aminophenyl)-N-cyclohexylacetamide: Similar structure but with the amine group in the para position.
2-(3-aminophenyl)-N-cyclohexylpropionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
2-(3-aminophenyl)-N-cyclohexylacetamide is unique due to its specific combination of an amine group on the phenyl ring and a cyclohexylacetamide moiety. This unique structure imparts distinct physicochemical properties, such as enhanced lipophilicity and potential for specific biological interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-(3-aminophenyl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C14H20N2O/c15-12-6-4-5-11(9-12)10-14(17)16-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10,15H2,(H,16,17) |
InChI Key |
RLAAFILTYPYXOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















